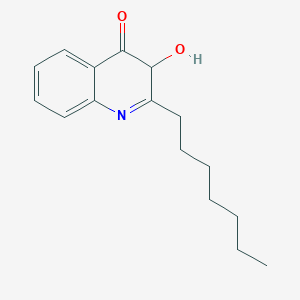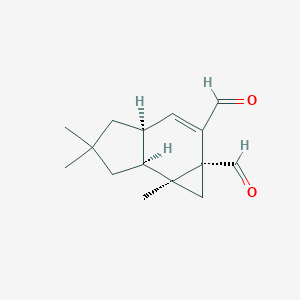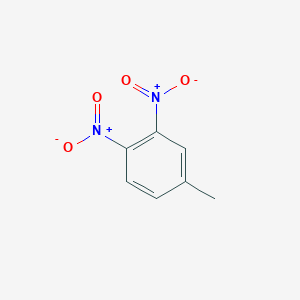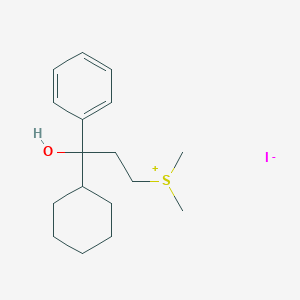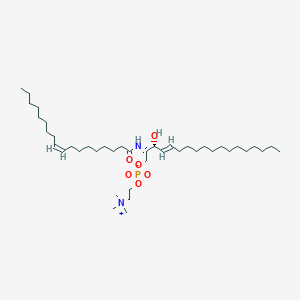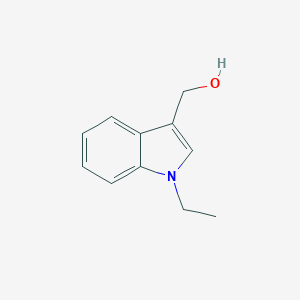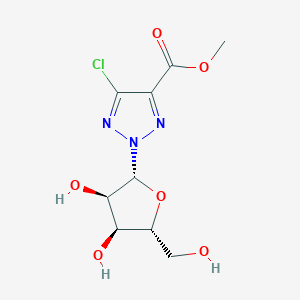
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of ribonucleoside and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the suppression of cancer cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has several biochemical and physiological effects. For example, it has been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers are interested in exploring the potential applications of this compound in other areas, such as drug delivery and gene therapy. Further studies are also needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester can be achieved through a variety of methods. One common approach involves the reaction of ribonucleoside with sodium azide, followed by the addition of copper (I) catalyst to produce the desired compound. Other methods involve the use of different reagents and catalysts, but all aim to achieve the same end product.
Applications De Recherche Scientifique
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has been extensively studied for its potential applications in scientific research. One area where it has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
106824-96-8 |
|---|---|
Nom du produit |
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester |
Formule moléculaire |
C9H12ClN3O6 |
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
methyl 5-chloro-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClN3O6/c1-18-9(17)4-7(10)12-13(11-4)8-6(16)5(15)3(2-14)19-8/h3,5-6,8,14-16H,2H2,1H3/t3-,5-,6-,8-/m1/s1 |
Clé InChI |
GRCBSILURPLTRU-ZIYNGMLESA-N |
SMILES isomérique |
COC(=O)C1=NN(N=C1Cl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
SMILES canonique |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Autres numéros CAS |
106824-96-8 |
Synonymes |
5-Chloro-2-(beta-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



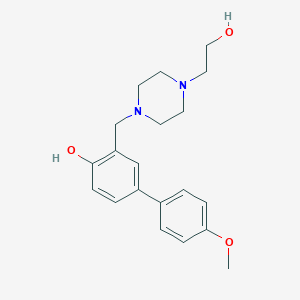
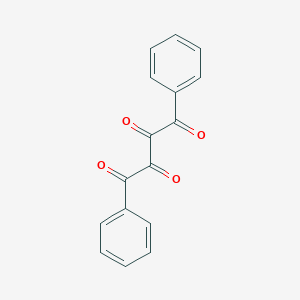
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
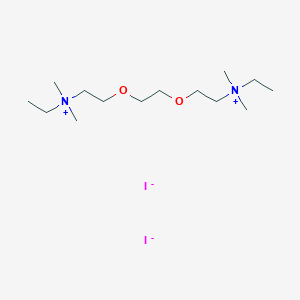
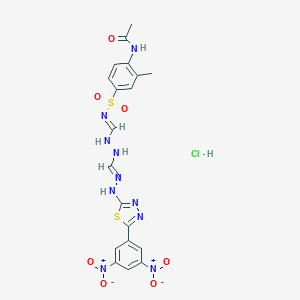
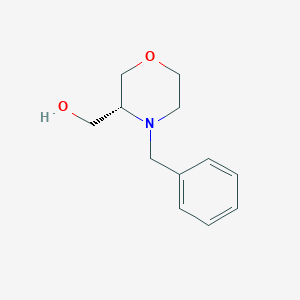
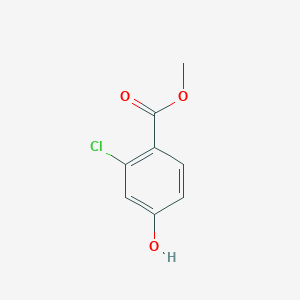
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
